molecular formula C8H4F3NOS B13705360 4-(Trifluoromethyl)-1,2-benzothiazol-3-one

4-(Trifluoromethyl)-1,2-benzothiazol-3-one

Cat. No.: B13705360
M. Wt: 219.19 g/mol
InChI Key: JQGZXHHCTVOKJE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2-benzothiazol-3-one is an organic compound that features a trifluoromethyl group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,2-benzothiazol-3-one typically involves the introduction of a trifluoromethyl group into the benzothiazole ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction is carried out using [Cu(OTf)2/phen, DBU, CH3CN, 35°C], yielding the desired product in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

Scientific Research Applications

4-(Trifluoromethyl)-1,2-benzothiazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2-benzothiazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved include inhibition of enzyme activity and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzothiazoles and related heterocycles, such as:

Uniqueness

4-(Trifluoromethyl)-1,2-benzothiazol-3-one is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a benzothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

4-(trifluoromethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-2-1-3-5-6(4)7(13)12-14-5/h1-3H,(H,12,13)

InChI Key

JQGZXHHCTVOKJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SNC2=O)C(F)(F)F

Origin of Product

United States

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